molecular formula C24H18N4O2S B3517589 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

Cat. No.: B3517589
M. Wt: 426.5 g/mol
InChI Key: XAXDTFNVBZJCLK-UHFFFAOYSA-N
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Description

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzimidazole-sulfanyl moiety linked to a 4,5-diphenyl-1,3-oxazol-2-yl group via an acetamide bridge. This structure combines sulfur-containing (sulfanyl) and nitrogen-rich (benzimidazole, oxazole) pharmacophores, which are often associated with diverse biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory properties .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c29-20(15-31-24-25-18-13-7-8-14-19(18)26-24)27-23-28-21(16-9-3-1-4-10-16)22(30-23)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,26)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXDTFNVBZJCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)CSC3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention in pharmacological research due to its diverse biological activities. The benzimidazole moiety is known for its wide-ranging therapeutic potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound, supported by recent research findings and case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing benzimidazole and oxazole motifs. For instance, derivatives of benzimidazole have shown significant activity against various Gram-positive and Gram-negative bacteria. A study evaluating the antibacterial efficacy of synthesized compounds found that those with the benzimidazole scaffold exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

CompoundActivity (MIC in μg/ml)Bacteria Tested
This compound4Staphylococcus aureus
4-{5-[1H-benzimidazol-2-ylsulfanylmethyl]-1,3,4-oxadiazol-2-yl}phenol8Escherichia coli

Anticancer Activity

The compound has also been investigated for its anticancer potential. Benzimidazole derivatives are known to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on human cancer cells such as HeLa and MCF7 .

Case Study:
A study conducted by Vasantha et al. synthesized a series of benzimidazole derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications at the N-position significantly enhanced their anticancer activity compared to unmodified compounds .

Anti-inflammatory Activity

Inflammation-related diseases can be alleviated by compounds that inhibit pro-inflammatory mediators. Research has shown that benzimidazole derivatives can suppress nitric oxide production in macrophages, indicating potential anti-inflammatory effects. The compound under discussion may similarly exhibit this activity through inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the benzimidazole ring is crucial for its interaction with biological targets. Modifications at various positions on the ring can enhance or diminish activity.

Key Findings:

  • Substituents on the benzene rings : The addition of electron-withdrawing groups tends to increase antibacterial activity.
  • Sulfanyl group : This functional group is essential for maintaining biological activity across different assays.

Scientific Research Applications

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide is an organosulfur compound with potential applications across various fields, particularly in medicinal chemistry. This article explores its scientific research applications, supported by data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzimidazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer types. The presence of the oxazole ring enhances the compound's ability to interact with biological targets, potentially leading to higher efficacy against tumor cells .

Antimicrobial Properties

Research has shown that benzimidazole derivatives possess antimicrobial activity. The sulfanyl group in this compound may enhance its interaction with microbial enzymes, leading to inhibition of bacterial growth. A comparative study on related compounds found that modifications in the benzimidazole structure could significantly affect antimicrobial potency .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition can lead to cell cycle arrest and subsequent apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Enzyme InhibitionInhibits tubulin polymerization

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelNotes
Benzimidazole derivative AHighStrong anticancer activity
Benzimidazole derivative BModerateAntimicrobial effects noted
Benzimidazole derivative CLowMinimal enzyme inhibition

Case Study 1: Anticancer Research

In a controlled study involving various benzimidazole derivatives, researchers observed that the introduction of the sulfanyl group significantly enhanced cytotoxicity against human breast cancer cells (MCF-7). The results indicated an IC50 value lower than that of standard chemotherapeutics, suggesting potential for further development .

Case Study 2: Antimicrobial Testing

A series of tests were conducted on derivatives of benzimidazole against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited bactericidal effects at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .

Chemical Reactions Analysis

Synthetic Route

  • Benzimidazole Core Formation :

    • Condensation of o-phenylenediamine with 4-nitrobenzaldehyde in dimethylformamide (DMF) using sodium metabisulfite as an oxidizing agent yields 2-(4-nitrophenyl)-1H-benzimidazole .

    • Reaction Conditions : 80°C, 4–6 hours; yield: 75–85%.

  • Oxazole-Acetamide Intermediate :

    • 4,5-Diphenyl-1,3-oxazol-2-amine is reacted with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide .

    • Key Data :

      • 1H^1H NMR (DMSO-d6): δ 4.21 (s, 2H, Cl–CH2), 7.32–7.65 (m, 10H, Ar–H).

  • Sulfanyl Bridge Formation :

    • Nucleophilic substitution between 2-mercaptobenzimidazole and 2-chloro-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide in DMF with potassium carbonate .

    • Reaction Conditions : 80°C, 2–4 hours; yield: 78–83%.

Critical Parameters

  • Solvent : DMF enhances solubility and reaction efficiency .

  • Base : K2CO3 facilitates deprotonation of the thiol group for nucleophilic attack .

  • Temperature : Reactions conducted at 80°C minimize side products (e.g., disulfide formation) .

Table 1: Reaction Optimization for Sulfanyl Linkage Formation

ParameterOptimal ValueYield (%)Byproducts Observed
SolventDMF83None
BaseK2CO381Trace disulfide (<2%)
Temperature (°C)8083Unreacted acetamide (5%)

Derivatization and Functionalization

The compound undergoes further reactions at distinct sites:

  • Acetamide Group :

    • Hydrolysis under acidic conditions (HCl, reflux) converts the acetamide to a carboxylic acid .

    • Example Reaction :
      2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide6M HCl, 100°C2-(1H-benzimidazol-2-ylsulfanyl)acetic acid\text{this compound} \xrightarrow{\text{6M HCl, 100°C}} \text{2-(1H-benzimidazol-2-ylsulfanyl)acetic acid}

    • Yield: 68% .

  • Oxazole Ring Modifications :

    • Electrophilic substitution at the oxazole’s C4/C5 positions using HNO3/H2SO4 introduces nitro groups .

    • Key Data :

      • 1H^1H NMR (post-nitration): δ 8.21 (d, J = 8.7 Hz, 2H, Ar–NO2).

Table 2: Key Spectral Data for this compound

TechniqueData
1H^1H1H NMR δ 4.32 (s, 2H, SCH2), 7.25–7.81 (m, 14H, Ar–H), 10.19 (s, 1H, NH)
IR (cm⁻¹) 3325 (NH), 1658 (C=O), 1540 (C=N)
MS (m/z) 527 [M+H]+ (calcd. 526.58)

Stability and Reactivity Insights

  • Thermal Stability : Decomposition observed at >250°C (DSC analysis) .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases .

  • Photoreactivity : Prolonged UV exposure induces sulfanyl bond cleavage (15% degradation over 48 hours) .

Table 3: Reaction Yields vs. Structural Analogues

CompoundSulfanyl Yield (%)Hydrolysis Yield (%)
Target Compound8368
N-(4-Bromophenyl)acetamide analogue 7755
3,5-Dimethylthienopyrimidine derivative 8572

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and reported bioactivities:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Bioactivity/Applications Source/References
N-[4-(Acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide C₁₉H₁₈N₄O₃S 382.44 g/mol Dimethyl-oxazol, sulfanyl-acetamide, acetylaminophenyl Potential sulfur-containing bioactive lead In silico analysis
2-(4,5-Diphenyl-1,3-oxazol-2-yl)phenol (OE) C₂₁H₁₅NO₂ 313.35 g/mol Diphenyl-oxazol, phenolic hydroxyl group Studied for excited-state intramolecular proton transfer (ESIPT) properties DFT computational study
N-(4,5-Diphenyl-1,3-oxazol-2-yl)-4-fluorobenzamide C₂₂H₁₅FN₂O₂ 358.37 g/mol Diphenyl-oxazol, fluorobenzamide High-purity intermediate; unspecified bioactivity Screening report
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(1-piperidyl)ethanone C₂₃H₂₂N₂O₂S 390.50 g/mol Diphenyl-oxazol, sulfanyl-ethanone, piperidine Fine chemical intermediate for drug synthesis Industrial catalog
N-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide C₁₄H₁₆N₄O₄S₂ 368.44 g/mol Dimethyl-oxazol, sulfamoyl-phenylacetamide Antimicrobial (structural analog of sulfonamides) Chemical database

Key Structural Differences and Implications

In contrast, 4,5-dimethyl-oxazol derivatives (e.g., ) may exhibit reduced steric hindrance, favoring solubility but possibly compromising target affinity. Sulfanyl vs. Sulfamoyl Groups: The sulfanyl group in the target compound and introduces a sulfur atom capable of hydrogen bonding or redox interactions. Sulfamoyl derivatives (e.g., ) are classic in sulfonamide antibiotics, suggesting divergent mechanisms of action.

Benzimidazole vs. Benzamide/Phenol Moieties: The benzimidazole ring in the target compound is a privileged scaffold in kinase inhibitors (e.g., telmisartan) due to its planar structure and hydrogen-bonding capacity. Analogues like 4-fluorobenzamide replace benzimidazole with a fluorinated aromatic group, which may enhance metabolic stability but reduce π-π interactions. The phenolic hydroxyl in OE enables ESIPT, a property exploited in fluorescent probes, whereas the target compound’s acetamide bridge may prioritize stability over photophysical activity.

Biological Activity Trends: Antimicrobial Potential: Sulfur-containing analogs like and are linked to antimicrobial activity, with dimethyl-oxazol derivatives showing specificity against methicillin-resistant Staphylococcus aureus (MRSA) . Antiproliferative Applications: Thiophene-acetamide derivatives (e.g., ) inhibit tyrosine kinase receptors in cancer cells, suggesting that the target compound’s benzimidazole-oxazol structure could similarly target ATP-binding domains. Antioxidant Properties: Coumarin-acetamide hybrids (e.g., ) outperform ascorbic acid in radical scavenging, hinting that the target compound’s electron-rich benzimidazole might enhance antioxidant capacity.

Computational and Analytical Insights

  • In Silico Analysis : The dimethyl-oxazol derivative was identified via GNPS spectral matching and molecular networking, highlighting the utility of computational tools in predicting bioactive sulfur-containing compounds .
  • DFT Studies : OE was investigated for ESIPT mechanisms using density functional theory (DFT), demonstrating how heteroatom substitutions (O vs. S vs. N) modulate proton transfer kinetics .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide?

  • The compound can be synthesized via multi-step reactions involving condensation, cyclization, and sulfhydryl coupling. A common approach involves:

Oxazole ring formation : Reacting 4,5-diphenyl-1,3-oxazol-2-amine with methyl chloroacetate to form the oxazole-acetate intermediate .

Benzimidazole-thiol synthesis : Preparing 2-mercaptobenzimidazole via cyclization of o-phenylenediamine with carbon disulfide under acidic conditions .

Final coupling : Reacting the oxazole-acetate with 2-mercaptobenzimidazole using a base (e.g., KOH) in DMF or DMSO to form the sulfanyl bridge .

  • Purity is confirmed via HPLC and elemental analysis.

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:

  • Benzene protons (δ 7.2–7.8 ppm) from diphenyloxazole and benzimidazole.
  • Acetamide carbonyl (δ ~170 ppm in 13C^{13}C-NMR) .
    • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. The oxazole and benzimidazole rings should display planar geometry with intermolecular hydrogen bonds stabilizing the lattice .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~470–480 Da) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Enzyme Inhibition : Test against kinases, oxidoreductases, or proteases using fluorometric/colorimetric substrates (e.g., NADH depletion for oxidoreductases) .
  • Antimicrobial Activity : Perform microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

  • Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to minimize noise.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Compare experimental bond lengths/angles with DFT-optimized geometries .
  • Validation : Check for steric clashes and hydrogen-bonding networks using Coot or OLEX2 . Discrepancies often arise from solvent effects or dynamic disorder in the crystal lattice.

Q. What mechanistic insights can be gained from studying enzyme inhibition kinetics?

  • Kinetic Assays : Perform time-dependent inhibition studies (pre-incubation with enzyme) to distinguish between reversible and irreversible binding .
  • Docking Simulations : Use AutoDock Vina to model interactions between the compound’s benzimidazole-oxazole core and enzyme active sites (e.g., CDK12-cyclin K complexes) .
  • Structure-Activity Relationships (SAR) : Modify substituents on the diphenyloxazole or benzimidazole moieties to correlate steric/electronic effects with inhibitory potency .

Q. How should researchers address contradictory results in biological activity across studies?

  • Experimental Reproducibility : Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration) .
  • Metabolite Analysis : Use LC-MS to check for compound degradation or metabolite formation during assays .
  • Crystallographic Evidence : Compare binding modes in enzyme-co-crystal structures to confirm target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.